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Compound of Interest

Compound Name: AS1975063

CAS No.: 955925-61-8

Cat. No.: B605609

Get Quote

Introduction & Mechanism of Action
AS1975063 is a novel, high-affinity agonist of GPR40 (also known as Free Fatty Acid Receptor

1, FFAR1). GPR40 is a G protein-coupled receptor (GPCR) predominantly expressed in

pancreatic

-cells. Upon activation by medium- to long-chain fatty acids (or synthetic agonists like
AS1975063), GPR40 couples to the G

q/11 protein family.

This interaction triggers the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3,

which mobilizes intracellular calcium (

) from the endoplasmic reticulum. The resultant rise in cytosolic

amplifies glucose-stimulated insulin secretion (GSIS), making AS1975063 a critical tool in Type
2 Diabetes (T2D) research. Unlike sulfonylureas, GPR40 agonists typically enhance insulin
secretion only in the presence of elevated glucose, reducing the risk of hypoglycemia.
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Visualizing the Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by AS1975063,

leading to insulin exocytosis.
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Figure 1: AS1975063-mediated GPR40 signaling cascade resulting in insulin secretion.
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Material Preparation
Compound Handling
AS1975063 is an oxadiazolidinedione derivative.[1] Proper solubilization is critical for assay

reproducibility.

Parameter Specification

Chemical Name

Sodium 2-({4-[(2',6'-dimethyl[1,1'-biphenyl]-3-

yl)methoxy]phenyl}methyl)-3,5-dioxo-1,2,4-

oxadiazolidin-4-ide

Molecular Weight ~438.4 g/mol (free acid form)

Solubility
Soluble in DMSO (>10 mM). Poorly soluble in

water.

Stock Solution

Prepare 10 mM stock in 100% DMSO. Aliquot

and store at -20°C. Avoid repeated freeze-thaw

cycles.

Working Solution

Dilute in assay buffer immediately prior to use.

Keep final DMSO concentration <0.5% to avoid

non-specific cellular effects.

Protocol A: Intracellular Calcium Mobilization Assay
Purpose: To determine the potency (

) of AS1975063 in activating GPR40. System: CHO-K1 or HEK293 cells stably expressing
human GPR40. Readout: Fluorescence (Fluo-4 AM or Calcium 6 dye).

Reagents Required[1][3]
Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

Loading Buffer: Assay Buffer + 0.1% BSA (fatty acid-free) + 2.5 mM Probenecid (inhibits

anion transport to keep dye inside cells).

Calcium Dye: Fluo-4 NW or Calcium 6 Assay Kit (Molecular Devices).
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Cells: hGPR40-CHO cells (seeded at 30,000 cells/well in 96-well black/clear-bottom plates

24h prior).

Step-by-Step Procedure
Dye Loading:

Remove culture medium from the cell plate.

Add 100 µL of Loading Buffer containing the calcium dye to each well.

Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to

equilibrate.

Compound Preparation:

Prepare a 3x concentration series of AS1975063 in Assay Buffer (ensure DMSO is

matched across all wells).

Reference Control: Linoleic acid (endogenous ligand) or Fasiglifam (TAK-875).

Data Acquisition (FLIPR/FlexStation):

Place the cell plate and compound source plate into the reader.

Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

Injection: Inject 50 µL of compound (final 1x concentration).

Read: Continue recording for 120–180 seconds.

Analysis:

Calculate

(Max fluorescence minus baseline / baseline).

Plot dose-response curve to determine
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.

Expected Results: AS1975063 typically exhibits an

in the low nanomolar range (10–100 nM) in GPR40-overexpressing systems.

Protocol B: Glucose-Stimulated Insulin Secretion
(GSIS)
Purpose: To validate the functional efficacy of AS1975063 in a physiologically relevant context.

System: MIN6 cells (murine pancreatic

-cell line) or primary mouse islets.

Reagents Required[1][3]
KRB Buffer (Krebs-Ringer Bicarbonate): 119 mM NaCl, 4.7 mM KCl, 2.5 mM

, 1.2 mM

, 1.2 mM

, 25 mM

, 10 mM HEPES, 0.1% BSA, pH 7.4.

Glucose Stocks: 2.8 mM (Low Glucose) and 20 mM (High Glucose).

Insulin Detection: HTRF Insulin Assay (Cisbio) or Mouse Insulin ELISA (Mercodia).

Experimental Workflow Diagram
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Figure 2: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Step-by-Step Procedure
Cell Preparation:

Seed MIN6 cells (50,000 cells/well) in 96-well plates. Culture for 3–4 days until 80%

confluent.

Starvation (Pre-incubation):

Wash cells 2x with Low Glucose KRB (2.8 mM).

Incubate for 2 hours at 37°C in Low Glucose KRB. This resets the cells to a basal state.

Stimulation:

Remove starvation buffer.

Add 200 µL of treatment buffer:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b605609/docs?utm_src=pdf-body-img#application-note-in-vitro-characterization-of-as1975063-gpr40-agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group A: 2.8 mM Glucose (Basal).

Group B: 20 mM Glucose (High Glucose Control).

Group C: 20 mM Glucose + AS1975063 (various concentrations, e.g., 0.1 – 10 µM).

Note: GPR40 agonists generally require high glucose to show significant effects.

Incubate for 60 minutes at 37°C.

Collection:

Collect supernatants carefully (avoid disturbing the monolayer).

Store at -20°C or proceed immediately to ELISA.

Quantification:

Perform Insulin ELISA according to manufacturer instructions.

Normalize insulin secretion to total protein content (BCA assay) or cell count if necessary.

Data Interpretation: AS1975063 should significantly potentiate insulin secretion in Group C

compared to Group B (High Glucose alone). It should show minimal effect in Group A (Low

Glucose), confirming glucose-dependency (a safety feature of GPR40 agonists).

Troubleshooting & Optimization
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Issue Probable Cause Solution

High Background (Ca Assay)
Dye leakage or spontaneous

activity.

Ensure Probenecid is fresh

(2.5 mM). Wash cells gently.

No Response to Agonist
Receptor expression loss or

compound precipitation.

Verify GPR40 expression

(Western/qPCR). Check

AS1975063 solubility (no

visible crystals).

High Basal Insulin Insufficient starvation.

Increase starvation time to 2

hours. Ensure cells are not

over-confluent.

DMSO Toxicity Solvent concentration too high.

Keep final DMSO < 0.5% (v/v).

Include a Vehicle Control

(0.5% DMSO) to normalize.
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Context: Review of GPR40 agonist mechanism and clinical relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Redirecting [linkinghub.elsevier.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b605609?utm_src=pdf-custom-synthesis#bc-rfq
https://linkinghub.elsevier.com/retrieve/pii/S0022356524287395
https://www.benchchem.com/product/b605609/docs#application-note-in-vitro-characterization-of-as1975063-gpr40-agonist
https://www.benchchem.com/product/b605609/docs#application-note-in-vitro-characterization-of-as1975063-gpr40-agonist
https://www.benchchem.com/product/b605609/docs#application-note-in-vitro-characterization-of-as1975063-gpr40-agonist
https://www.benchchem.com/product/b605609/docs#application-note-in-vitro-characterization-of-as1975063-gpr40-agonist
https://www.benchchem.com/product/b605609?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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